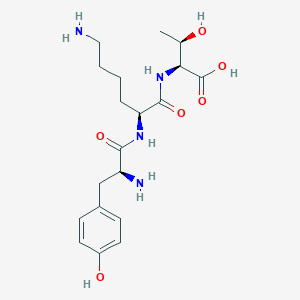

H-Tyr-lys-thr-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

H-Tyr-lys-thr-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Explored as a potential therapeutic agent in drug development, particularly in targeting specific protein interactions.

Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mécanisme D'action

Target of Action

It’s worth noting that peptides similar to h-tyr-lys-thr-oh have been found to interact with various receptors and enzymes . For instance, the dipeptide H-Tyr-Lys-OH has been reported to have a good binding affinity to angiotensin converting enzyme (ACE) .

Mode of Action

Peptides containing tyrosine (tyr) are known to undergo various post-translational modifications, such as oxidation . For instance, a novel tyrosine hyperoxidation has been reported, which enables selective peptide cleavage . This process involves the scission of the N-terminal amide bond of tyrosine with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing a hyperoxidized tyrosine motif .

Biochemical Pathways

Tyrosine, a component of this tripeptide, plays an essential role in various biochemical processes . The oxidation of Tyr, induced by biologically relevant radicals, UV radiation, or enzymes, generates a diverse range of oxidized products, some of which are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The development of radiopharmaceutical precursors for positron emission tomography (pet) relies on compounds that can be radiolabelled and dispensed in a simple, quick, and convenient manner .

Result of Action

The phosphorylated tripeptides are intended for use as reference standards in the analysis of blood samples of people suspected to have been exposed to acetylcholinesterase inhibitors .

Action Environment

It’s worth noting that the oxidation of tyrosine, a component of this tripeptide, is a complex chemical process whose formation critically depends on the type of oxidant as well as the residue’s environment .

Analyse Biochimique

Biochemical Properties

The tripeptide H-Tyr-lys-thr-OH can undergo phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This phosphorylated form of this compound can interact with various enzymes and proteins, potentially influencing their function .

Cellular Effects

They may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its phosphorylation with cyclohexylmethyl- and (deuteromethyl)phosphonochloridates . This process could lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the phosphorylated form of this compound can be used as a reference compound in the analysis of blood plasma of patients presumably exposed to cyclohexylmethylphosphonofluoridate (cyclosarin) action .

Metabolic Pathways

This compound may be involved in various metabolic pathways due to its ability to undergo phosphorylation . This could potentially affect metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-lys-thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.

Deprotection: The protecting group on the amino acid’s amine group is removed.

Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amine group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the third amino acid (threonine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Tyr-lys-thr-OH can undergo various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: N-hydroxysuccinimide (NHS) esters are often employed for amine modifications.

Major Products Formed

Oxidation: Quinone derivatives of tyrosine.

Reduction: Reduced forms of disulfide-containing peptides.

Substitution: Modified peptides with functional groups attached to lysine residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Tyr-lys-OH: A dipeptide missing the threonine residue.

H-Tyr-thr-OH: A dipeptide missing the lysine residue.

H-Lys-thr-OH: A dipeptide missing the tyrosine residue.

Uniqueness

H-Tyr-lys-thr-OH is unique due to the presence of all three amino acids, which allows for a diverse range of interactions and modifications. The combination of tyrosine, lysine, and threonine provides a versatile scaffold for studying peptide chemistry and developing new therapeutic agents.

Activité Biologique

H-Tyr-Lys-Thr-OH, also known as H-Tyrosine-Lysine-Threonine, is a dipeptide with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its structural properties, biological functions, and relevant case studies that illustrate its applications and effects.

Structural Properties

- Molecular Formula : C₁₅H₂₃N₃O₄

- Molecular Weight : 309.36 g/mol

- CAS Number : 54925-88-1

The compound is characterized by the presence of three amino acids: tyrosine (Tyr), lysine (Lys), and threonine (Thr). The structure contributes to its interaction with various biological systems, particularly in enzyme inhibition and receptor binding.

Binding Affinity

This compound has demonstrated a good binding affinity to angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure and fluid balance. This binding property suggests potential applications in cardiovascular therapies, particularly for conditions related to hypertension .

Antinociceptive Effects

Research indicates that peptides containing tyrosine exhibit significant antinociceptive properties. For instance, modifications of similar peptides have shown enhanced affinity for opioid receptors, which play a vital role in pain modulation. This compound may thus serve as a scaffold for developing novel analgesics .

Study on ACE Inhibition

One study focused on the inhibitory effects of H-Tyr-Lys-OH on ACE. The findings revealed that the dipeptide effectively reduced ACE activity in vitro, suggesting its potential as a therapeutic agent for managing hypertension. The study utilized various concentrations of the peptide to establish a dose-response relationship .

Analgesic Peptides Research

In another investigation into analgesic peptides, this compound was assessed for its ability to cross the blood-brain barrier (BBB). Results indicated that while the dipeptide could penetrate the BBB to some extent, modifications could enhance its stability and efficacy as an analgesic agent. These findings are pivotal for developing pain management therapies .

Comparative Analysis of Similar Compounds

| Compound | Structure | Binding Affinity to ACE | Antinociceptive Activity |

|---|---|---|---|

| This compound | Tyr-Lys-Thr | Moderate | Yes |

| H-Tyr-d-Ala-Gly-Phe-NH₂ | Tyr-d-Ala-Gly-Phe | High | Yes |

| H-c[Cys-Phe-Phe-DNal-Lys-Thr-Phe-Cys]-OH | Complex cyclic structure | Very High | Yes |

This table highlights how this compound compares with other biologically active peptides concerning their structural complexity and biological activities.

Propriétés

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINRIKQYQJRGDQ-MEYUZBJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.